Hexahydro-1H-quinolizin-2(6H)-one
Overview
Description
Hexahydro-1H-quinolizin-2(6H)-one is a heterocyclic organic compound with a unique structure that includes a quinolizine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-1H-quinolizin-2(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of quinolizine derivatives using hydrogenation techniques. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1H-quinolizin-2(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolizine derivatives.
Reduction: Further reduction can lead to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Hexahydro-1H-quinolizin-2(6H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which Hexahydro-1H-quinolizin-2(6H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Hexahydro-1H-quinolizin-2(6H)-one can be compared with other similar compounds, such as:
Quinolizine: The parent compound, which lacks the hexahydro modification.
Tetrahydroquinolizine: A partially saturated derivative.
Octahydroquinolizine: A fully saturated derivative.
The uniqueness of this compound lies in its specific degree of saturation and the resulting chemical properties, which differentiate it from its analogs.
Properties
IUPAC Name |
1,3,4,6,7,8,9,9a-octahydroquinolizin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-9-4-6-10-5-2-1-3-8(10)7-9/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPGLCASKVWATQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCC(=O)CC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372876 | |
Record name | Hexahydro-1H-quinolizin-2(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23581-42-2 | |
Record name | Hexahydro-1H-quinolizin-2(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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